2-Fluoro-dl-phenylalanine
2-Fluoro-dl-phenylalanine
2-fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group. It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes.
Brand Name:
Vulcanchem
CAS No.:
2629-55-2
VCID:
VC21537452
InChI:
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
SMILES:
C1=CC=C(C(=C1)CC(C(=O)O)N)F
Molecular Formula:
C9H10FNO2
Molecular Weight:
183.18 g/mol
2-Fluoro-dl-phenylalanine
CAS No.: 2629-55-2
Cat. No.: VC21537452
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group. It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes. |
---|---|
CAS No. | 2629-55-2 |
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | 2-amino-3-(2-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Standard InChI Key | NYCRCTMDYITATC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume